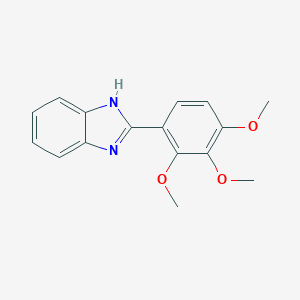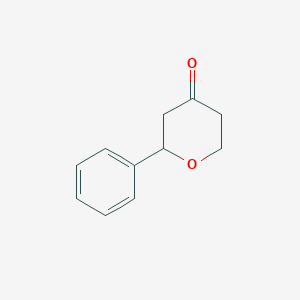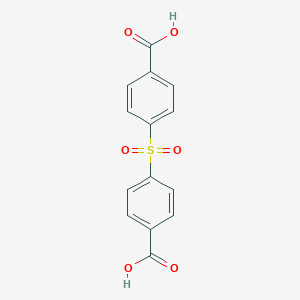
3-(1,3-オキサゾール-5-イル)アニリン
概要
説明
3-(1,3-Oxazol-5-yl)aniline is an organic compound that features an oxazole ring attached to an aniline moiety. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including chemistry, biology, and industry. The presence of both the oxazole and aniline groups in its structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
科学的研究の応用
3-(1,3-Oxazol-5-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound exhibits biological activities that make it useful in the study of enzyme inhibition and receptor binding.
Industry: Used as a corrosion inhibitor for mild steel in acidic environments, demonstrating high efficiency in protecting metal surfaces
作用機序
Target of Action
The primary target of 3-(1,3-Oxazol-5-yl)aniline (3-OYA) is mild steel . Mild steel is widely used in various industries due to its availability, physical properties, and cost-effectiveness . It experiences significant corrosion when exposed to acidic solutions used in processes such as acid de-scaling, oil well acidizing, acid pickling, petrochemical processes, and industrial cleaning .
Mode of Action
3-OYA acts as a corrosion inhibitor for mild steel, particularly in acidic conditions . It interacts with the mild steel surface to form a protective adsorption layer, effectively inhibiting the corrosion rate and enhancing inhibitory efficacy . The inhibition efficiency of 3-OYA was found to increase with increasing inhibitor concentration, while it decreased with rising temperature . Both physical and chemical adsorption mechanisms occur on the mild steel surface .
Biochemical Pathways
The formation of a protective adsorption layer on the mild steel surface is a key aspect of its mode of action .
Pharmacokinetics
Its high adsorption–inhibition activity on the mild steel surface has been confirmed .
Result of Action
The result of 3-OYA’s action is the significant reduction of corrosion in mild steel. In a study, 3-OYA, at a concentration of 0.05 mM, exhibited an outstanding protection efficacy of 93.5% . This remarkable performance can be attributed to the formation of a protective adsorption layer on the mild steel surface .
Action Environment
The action of 3-OYA is influenced by environmental factors such as the concentration of the inhibitor and the temperature. The inhibition efficiency of 3-OYA was found to increase with increasing inhibitor concentration, while it decreased with rising temperature . This suggests that the compound’s action, efficacy, and stability are sensitive to these environmental conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Oxazol-5-yl)aniline typically involves the cyclization of β-hydroxy amides to form the oxazole ring. One common method employs reagents such as DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor to facilitate this cyclization . The reaction conditions often require a mild and controlled environment to ensure the efficient formation of the oxazole ring without unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 3-(1,3-Oxazol-5-yl)aniline may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-(1,3-Oxazol-5-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be employed to modify the oxazole ring or the aniline group.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the aniline ring.
類似化合物との比較
Similar Compounds
- 4-(1,3-Oxazol-5-yl)aniline
- 5-(4-tert-Butylphenyl)-1,3-oxazole
Uniqueness
3-(1,3-Oxazol-5-yl)aniline is unique due to its specific structural configuration, which combines the properties of both the oxazole and aniline groups. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a versatile compound in scientific research and industrial applications .
特性
IUPAC Name |
3-(1,3-oxazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIELNJDAOGTASK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372304 | |
| Record name | 3-(1,3-oxazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157837-31-5 | |
| Record name | 3-(1,3-oxazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,3-oxazol-5-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B119900.png)



![Cyclopenta[cd]pyrene](/img/structure/B119913.png)
![3-amino-N-[(4-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B119915.png)
![2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B119917.png)



![(8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B119928.png)
